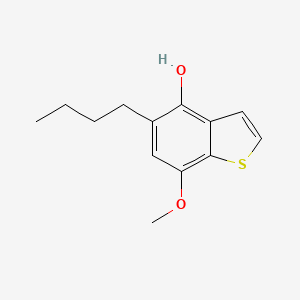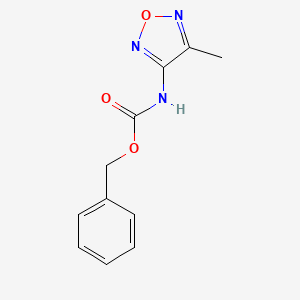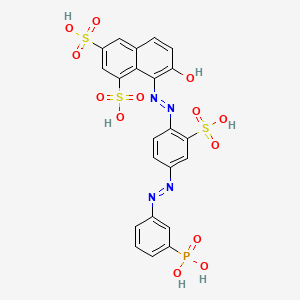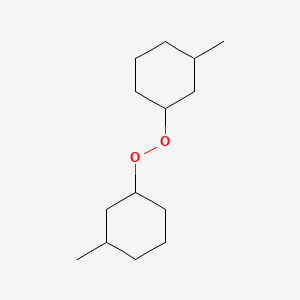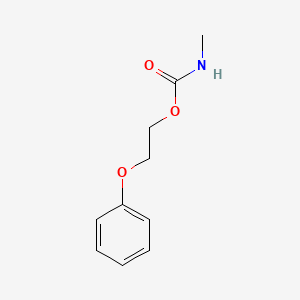
2-Phenoxyethyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl methylcarbamate is an organic compound with the molecular formula C10H13NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl methylcarbamate can be synthesized through the reaction of phenoxyethanol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phenoxyethanol and methyl isocyanate are combined. The reaction is carefully controlled to ensure high purity and yield of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phenoxyethanol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are often used.
Major Products Formed
Hydrolysis: Phenoxyethanol and methylamine.
Oxidation: Various carbamate derivatives.
Substitution: Depending on the nucleophile, different substituted carbamates are formed.
Applications De Recherche Scientifique
2-Phenoxyethyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a muscle relaxant and in the treatment of certain neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: Another carbamate pesticide with similar AChE inhibition properties.
Carbofuran: Known for its high toxicity and effectiveness as a pesticide.
Aminocarb: Used in agriculture for pest control
Uniqueness
2-Phenoxyethyl methylcarbamate is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Unlike some other carbamates, it has a lower toxicity profile, making it suitable for various applications without posing significant risks to non-target organisms .
Propriétés
Numéro CAS |
21998-05-0 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-phenoxyethyl N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)14-8-7-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Clé InChI |
XWYAEJCEJFWSNX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
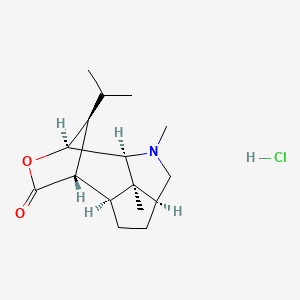

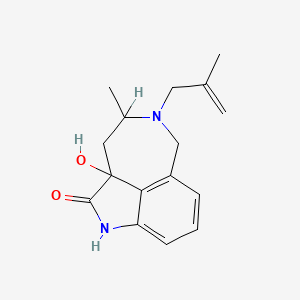
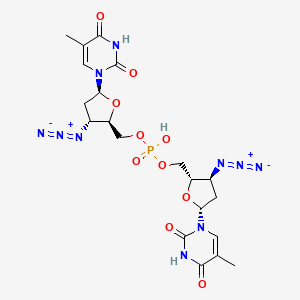
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
